An In-depth Technical Guide to the Synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid
An In-depth Technical Guide to the Synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid
Abstract
(2-oxoquinoxalin-1(2H)-yl)acetic acid and its derivatives are pivotal intermediates in the field of medicinal chemistry, serving as foundational scaffolds for a variety of pharmacologically active agents. The quinoxaline core is a recurring motif in numerous therapeutic compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comprehensive technical overview of the primary synthetic pathways to (2-oxoquinoxalin-1(2H)-yl)acetic acid, designed for researchers, scientists, and professionals in drug development. We will delve into two robust synthetic strategies: the direct N-alkylation of 2-quinoxalinone and the cyclocondensation of ortho-phenylenediamine derivatives. The causality behind experimental choices, detailed step-by-step protocols, and methods for analytical characterization are presented to ensure scientific integrity and reproducibility.
Introduction
The Significance of the Quinoxaline Scaffold in Medicinal Chemistry
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged heterocyclic structure in drug discovery.[2] Its unique electronic properties and rigid planar structure allow it to interact with a variety of biological targets. Consequently, quinoxaline derivatives have been successfully developed into commercial drugs such as Carbadox, an antibacterial agent, and have shown promise in the development of novel anticancer and antiviral therapies.[2][3] The versatility of the quinoxaline core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
(2-oxoquinoxalin-1(2H)-yl)acetic acid: A Key Intermediate
(2-oxoquinoxalin-1(2H)-yl)acetic acid is a particularly valuable building block. The presence of the carboxylic acid moiety provides a convenient handle for further chemical transformations, such as amide bond formation, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. This makes it an essential precursor for creating libraries of novel compounds for high-throughput screening in drug discovery programs.
Synthetic Strategies for (2-oxoquinoxalin-1(2H)-yl)acetic acid
Two principal synthetic routes are commonly employed for the synthesis of the target compound: N-alkylation of a pre-formed quinoxalinone ring and a cyclocondensation approach to build the heterocyclic system.
Pathway 1: N-Alkylation of 2-Quinoxalinone
This is arguably the most direct and widely used method. It involves the deprotonation of the nitrogen atom of 2-quinoxalinone (also known as 2-hydroxyquinoxaline) followed by a nucleophilic substitution reaction with an ethyl haloacetate, and subsequent hydrolysis of the ester.
The reaction proceeds via a classic SN2 mechanism. The nitrogen atom of the 2-quinoxalinone is first deprotonated by a suitable base to form a nucleophilic anion. This anion then attacks the electrophilic carbon of an ethyl haloacetate (e.g., ethyl bromoacetate), displacing the halide and forming the N-C bond. The choice of base is critical to avoid competing O-alkylation.[4] Strong, non-nucleophilic bases like sodium hydride (NaH) are preferred to ensure complete deprotonation of the nitrogen, driving the reaction towards the desired N-alkylated product. Weaker bases may require harsher conditions or result in lower yields.[5] The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Step 1: Synthesis of Ethyl (2-oxoquinoxalin-1(2H)-yl)acetate
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) under a nitrogen atmosphere, add 2-quinoxalinone (1.46 g, 10 mmol) portion-wise at 0 °C.
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Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases.
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Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.11 mL, 10 mmol) dropwise.
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Let the reaction proceed at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl (2-oxoquinoxalin-1(2H)-yl)acetate as a solid.
Step 2: Synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid
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Dissolve the ethyl ester (2.32 g, 10 mmol) in a mixture of ethanol (20 mL) and water (10 mL).
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Add sodium hydroxide (0.8 g, 20 mmol) and heat the mixture to reflux for 2 hours.
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After cooling to room temperature, acidify the solution with 2N HCl to pH 2-3.
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The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield (2-oxoquinoxalin-1(2H)-yl)acetic acid.[6]
Pathway 2: Cyclocondensation of o-Phenylenediamine Derivatives
An alternative strategy involves the construction of the quinoxalinone ring through a cyclocondensation reaction. This is a powerful method for generating substituted quinoxalines.[1][7]
This approach typically involves the reaction of an o-phenylenediamine with a suitable α-keto acid or its ester, such as glyoxylic acid.[8] The reaction is a condensation followed by an intramolecular cyclization and subsequent dehydration/oxidation to form the aromatic quinoxalinone ring. The reaction is often carried out in an alcoholic solvent, sometimes with an acid or base catalyst, to facilitate the condensation and cyclization steps.[9] A key advantage of this method is the ability to introduce substituents on the benzene ring of the quinoxalinone by starting with appropriately substituted o-phenylenediamines.
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To a solution of o-phenylenediamine (1.08 g, 10 mmol) in ethanol (30 mL), add a solution of glyoxylic acid monohydrate (0.92 g, 10 mmol) in water (5 mL).
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Heat the reaction mixture to reflux for 6 hours.[10]
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Upon cooling to room temperature, a precipitate will form.
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Collect the solid by vacuum filtration.
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Wash the solid with cold ethanol and then diethyl ether.
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Dry the product under vacuum to afford 3,4-dihydroquinoxalin-2(1H)-one.
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To obtain the final oxidized product, the intermediate can be oxidized. A common method is to dissolve the intermediate in a suitable solvent and bubble air through the solution or use a mild oxidizing agent like hydrogen peroxide in a basic medium.[11]
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized (2-oxoquinoxalin-1(2H)-yl)acetic acid must be confirmed through standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the quinoxaline ring, a singlet for the methylene protons of the acetic acid side chain, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the quinoxalinone and the carboxylic acid, as well as signals for the aromatic and methylene carbons. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the compound (C₁₀H₈N₂O₃, M.W. 204.18 g/mol ). |
| Melting Point | A sharp melting point is indicative of high purity. |
Conclusion
The synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid is a well-established process in organic synthesis, with the N-alkylation of 2-quinoxalinone being the more direct and often higher-yielding route. The cyclocondensation approach, while potentially involving more steps, offers greater flexibility for introducing diversity onto the aromatic ring. Both pathways provide access to this crucial intermediate, which is indispensable for the development of novel quinoxaline-based therapeutic agents. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific structural features required for the final target molecules.
References
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Encyclopedia.pub. (2023).
- Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones.
- Wang, W., et al. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters, 13(17), 4514–4517.
- Recent advances in the research of quinoxalinone deriv
- El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41(3), 612-617.
- Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N′,N′-tetraalkylethylenediamine. (n.d.). RSC Publishing.
- Missioui, M., et al. (2018). 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate.
- Hansen, J. H., et al. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. Synlett, 32(10), 983-986.
- A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013).
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Taylor & Francis Online.
- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). PMC - PubMed Central.
- Synthesis and biological evaluation of quinoxaline deriv
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][12]naphthyrin-5(6H)-one. (2012). PMC - NIH.
- synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. (2010).
- Regioselective one-step process for synthesizing 2-hydroxyquinoxaline. (n.d.).
- N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline deriv
- An Acid Alkyl
- Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (2021). PubMed.
- Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. (2022). MDPI.
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents | MDPI [mdpi.com]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tacoma.uw.edu [tacoma.uw.edu]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. TWI716060B - Regioselective one-step process for synthesizing 2-hydroxyquinoxaline - Google Patents [patents.google.com]
- 9. acgpubs.org [acgpubs.org]
- 10. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Portico [access.portico.org]
- 12. Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N′,N′-tetraalkylethylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
